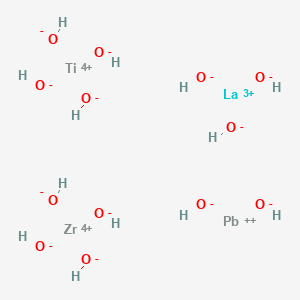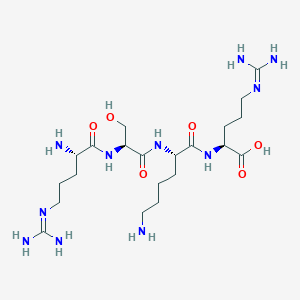
Lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide is a complex inorganic compound that incorporates lanthanum, lead, titanium, zirconium, and hydroxide ions. This compound is known for its unique piezoelectric properties, which make it valuable in various technological applications, particularly in the field of electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide typically involves the solid-state reaction method. The starting materials, which include oxides or carbonates of lanthanum, lead, titanium, and zirconium, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature calcination, usually around 1000-1200°C, to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sol-gel techniques. This method allows for better control over the particle size and homogeneity of the final product. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas.
Substitution: The hydroxide ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halide salts or other anionic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products .
Scientific Research Applications
Lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in bio-sensing applications.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Widely used in the production of piezoelectric devices, capacitors, and other electronic components
Mechanism of Action
The mechanism by which lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide exerts its effects is primarily through its piezoelectric properties. When subjected to mechanical stress, the compound generates an electric charge, which can be harnessed in various applications. The molecular targets and pathways involved include the interaction of the compound with electric fields and mechanical forces, leading to changes in its structural and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Lead zirconate titanate: Known for its high piezoelectric sensitivity and operating temperature.
Barium titanate: Another piezoelectric material with lower sensitivity compared to lead zirconate titanate.
Lithium niobate: Used in optical applications due to its electro-optic properties.
Uniqueness
Lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide stands out due to its enhanced piezoelectric coupling coefficient and higher operating temperature compared to other similar compounds. Its unique combination of elements provides a balance of physical strength, chemical inertness, and electronic properties, making it highly valuable in advanced technological applications .
Properties
CAS No. |
194351-62-7 |
|---|---|
Molecular Formula |
H13LaO13PbTiZr |
Molecular Weight |
706 g/mol |
IUPAC Name |
lanthanum(3+);lead(2+);titanium(4+);zirconium(4+);tridecahydroxide |
InChI |
InChI=1S/La.13H2O.Pb.Ti.Zr/h;13*1H2;;;/q+3;;;;;;;;;;;;;;+2;2*+4/p-13 |
InChI Key |
XDSZMLKCJKMNAK-UHFFFAOYSA-A |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ti+4].[Zr+4].[La+3].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)

![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)

![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)

![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)
